![molecular formula C15H19NO4 B11720632 6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-one](/img/structure/B11720632.png)
6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-one
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Overview
Description
6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidin]-4-one is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions of the benzopyran ring, and a spiro linkage to a piperidinone moiety. The compound’s molecular formula is C15H19NO4, and it has a molecular weight of 277.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common method involves the condensation of 6,7-dimethoxy-1-tetralone with piperidine derivatives under acidic conditions. The reaction is often carried out in the presence of a catalyst such as polyphosphoric acid (PPA) to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the piperidinone moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one: Similar structure but lacks the spiro linkage to the piperidinone moiety.
2,2-Dimethyl-6,7-dimethoxy-3,4-dihydrospiro[2H-1-benzopyran-4,2’-1,3-dithiolane]: Contains a dithiolane ring instead of a piperidinone moiety.
Uniqueness
6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidin]-4-one is unique due to its spiro structure, which imparts specific chemical and biological properties. The presence of both methoxy groups and the spiro linkage makes it a versatile compound for various applications.
Biological Activity
6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H18O4
- Molecular Weight : 262.3 g/mol
- CAS Number : 1227935-83-2
1. Anti-inflammatory Properties
Research indicates that derivatives of benzopyran compounds exhibit significant anti-inflammatory effects. A study evaluated the ability of various compounds to inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages. The results showed that specific derivatives significantly reduced NO levels, suggesting potential therapeutic applications in inflammatory diseases .
2. Antioxidant Activity
The compound has been studied for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. In vitro assays demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. Research focusing on neurodegenerative models indicates that it may enhance neuronal survival and reduce apoptosis in stressed neuronal cells. This activity is attributed to its ability to modulate signaling pathways associated with cell survival and inflammation .
4. Antimicrobial Activity
The antimicrobial potential of the compound was assessed against various bacterial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .
Case Studies and Research Findings
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound appears to downregulate the expression of pro-inflammatory cytokines, which are pivotal in the inflammatory response.
- Scavenging Free Radicals : Its chemical structure allows it to interact with free radicals effectively, thereby mitigating oxidative stress.
- Modulation of Neuroprotective Pathways : It may influence signaling pathways such as the PI3K/Akt pathway that are critical for cell survival under stress conditions.
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
6,7-dimethoxyspiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C15H19NO4/c1-18-13-7-10-11(17)9-15(3-5-16-6-4-15)20-12(10)8-14(13)19-2/h7-8,16H,3-6,9H2,1-2H3 |
InChI Key |
YZNGBJNAUHZZOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)CC3(O2)CCNCC3)OC |
Origin of Product |
United States |
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